Plomestane
描述
Historical Trajectory and Initial Therapeutic Intent
Plomestane, also known by its developmental code name MDL-18962, is a synthetic steroidal compound that was investigated for its potential as an anticancer agent. wikipedia.org Developed by Marion Merrell Dow/Hoechst Marion Russell, the primary therapeutic goal for this compound was the treatment of hormone-dependent breast cancer. wikipedia.org The rationale for its development was based on the understanding that inhibiting estrogen production could be a key strategy in managing breast cancers that are stimulated by estrogen. ncats.io
Preclinical studies demonstrated that this compound was effective. wikipedia.org Research in animal models, specifically in rats with dimethylbenzanthracene-induced mammary tumors, showed that prolonged administration of this compound led to significant regression of hormone-responsive tumors. ncats.io These effects on tumor regression and the prevention of new tumor growth were reversible with the co-administration of estradiol (B170435), confirming that this compound's mechanism was related to impairing estrogen-dependent tumor growth. ncats.io
Following promising preclinical results, this compound advanced to human clinical trials. These early trials indicated that the compound could significantly reduce estrogen levels with a single administration and produced few adverse effects. wikipedia.org Despite these positive initial findings, the clinical development of this compound was ultimately halted due to unspecified "technical issues," and it was never commercially marketed. wikipedia.orgnih.gov Other similar steroidal aromatase inhibitors, such as atamestane (B1683762) and minamestane (B34690), also entered clinical development but did not reach the market. nih.govresearchgate.net
Table 1: this compound Identifiers
| Identifier Type | Value |
|---|---|
| Developmental Code | MDL-18962 wikipedia.org |
| Common Names | Propargylestrenedione (PED) wikipedia.org |
| Systematic Name | 10-(2-Propynyl)estr-4-ene-3,17-dione wikipedia.org |
| CAS Number | 77016-85-4 wikipedia.org |
| Molecular Formula | C21H26O2 wikipedia.org |
Pharmacological Classification and Context within Steroidal Inhibitors
This compound is pharmacologically classified as a steroidal, irreversible aromatase inhibitor. wikipedia.orgnih.gov Aromatase is a cytochrome P-450 dependent enzyme complex that is crucial for the final step in the biosynthesis of estrogens from androgens. caldic.comtandfonline.com By inhibiting this enzyme, this compound effectively blocks the production of estrogen. ncats.iokegg.jp
Within the classification of aromatase inhibitors, this compound belongs to the Type I category. caldic.com Type I inhibitors are also known as suicide or mechanism-based inactivators. caldic.com These inhibitors possess a structure similar to the enzyme's natural substrate, in this case, androstenedione (B190577). caldic.com this compound interacts with the substrate-binding site of the aromatase enzyme, which then transforms it into a reactive species. This process leads to the formation of a covalent bond with the enzyme, causing its irreversible inactivation. caldic.comnih.gov
Table 2: Comparative In Vitro Properties of Steroidal Aromatase Inhibitors
| Compound | IC50 (nM) | t1/2 (min) | Ki (nM) |
|---|---|---|---|
| This compound | 31.3 | 13.1 | 0.7 |
| Exemestane (B1683764) | 42.5 | 13.9 | 26.0 |
| Formestane | 43.7 | 2.1 | 29.0 |
| Atamestane | 20.3 | 45.3 | 2.0 |
Data sourced from a 2002 study comparing various steroidal aromatase inhibitors. caldic.com IC50 represents the concentration required to inhibit 50% of the enzyme activity in co-incubation studies. t1/2 is the half-life of enzyme inactivation in pre-incubation studies. Ki is the enzyme-inhibitor complex dissociation constant, indicating binding affinity.
Structure
2D Structure
3D Structure
属性
CAS 编号 |
77016-85-4 |
|---|---|
分子式 |
C21H26O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
(8R,9S,10S,13S,14S)-13-methyl-10-prop-2-ynyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C21H26O2/c1-3-10-21-12-8-15(22)13-14(21)4-5-16-17-6-7-19(23)20(17,2)11-9-18(16)21/h1,13,16-18H,4-12H2,2H3/t16-,17-,18-,20-,21-/m0/s1 |
InChI 键 |
JKPDEYAOCSQBSZ-OEUJLIAZSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C |
手性 SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34CC#C |
规范 SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CC#C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
10-PED 10-propargylandrost-4-ene-3,17-dione 10-propargylestr-4-ene-3,17-dione 19-acetylenic androstenedione MDL 18962 MDL-18,962 plomestane |
产品来源 |
United States |
Elucidation of Plomestane S Molecular Mechanisms of Action
Aromatase (CYP19A1) Enzyme Inhibition
Aromatase, also known as CYP19A1, is a cytochrome P450 enzyme that plays a crucial role in the biosynthesis of estrogens by catalyzing the conversion of androgens (such as androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol). wikipedia.orgnih.govwikipedia.org This enzyme is found in various tissues, including the ovaries, adipose tissue, muscle, breast tissue, and the brain. wikipedia.orgnih.govwikipedia.org Inhibition of aromatase is a significant strategy for reducing estrogen levels, particularly in postmenopausal women where peripheral aromatization is the primary source of estrogen. wikipedia.orgnih.gov
Irreversible and Mechanism-Based Inactivation
Plomestane is classified as a Type I, or steroidal, aromatase inhibitor. caldic.comnih.govekb.eg These inhibitors are also known as irreversible or mechanism-based inactivators (suicide inhibitors). caldic.comnih.govekb.egpatsnap.com Unlike reversible inhibitors that transiently bind to the enzyme, irreversible inhibitors like this compound form a stable, often covalent, bond with the enzyme's active site, leading to its permanent inactivation. caldic.comnih.govpatsnap.cominnovareacademics.in This irreversible binding necessitates the synthesis of new enzyme molecules to restore activity. evotec.com this compound's structure, being a C-10 substituted analog of the natural substrate androstenedione, is designed to be transformed by the catalytic action of aromatase into a reactive species that then binds covalently to the enzyme. caldic.comnih.gov The presence of the 2-propynyl group in this compound is reported to be essential for this time-dependent inactivation property. nih.gov
Substrate-Binding Site Interaction and Catalytic Transformation
Steroidal aromatase inhibitors, including this compound, interact with the substrate-binding site of the aromatase enzyme. caldic.com They mimic the structure of the natural androgen substrates, such as androstenedione. caldic.compatsnap.com The catalytic mechanism of aromatase involves a series of steps, including the hydroxylation of the C19-methyl group of androgens, ultimately leading to the aromatization of the A-ring and the formation of estrogens. wikipedia.orgmdpi.comtandfonline.com this compound is designed to be a substrate for aromatase, undergoing catalytic transformation by the enzyme. caldic.com This process generates a reactive intermediate that subsequently binds covalently to a nucleophilic site within the enzyme's active site, thereby preventing further catalytic activity. caldic.com This interaction effectively blocks the conversion of androgens to estrogens. wikipedia.orgpatsnap.com
Time-Dependent Enzyme Inhibition Kinetics
The irreversible inhibition by this compound exhibits time-dependent kinetics. nih.govnih.govwikipedia.org This means that the extent of enzyme inhibition increases with the duration of incubation with the inhibitor. nih.govwikipedia.org Studies have evaluated the kinetic parameters of this compound's interaction with aromatase, including its inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐct). evotec.comnih.govwikipedia.orgevotec.com For instance, kinetic evaluations of this compound (referred to as MDL 18,962) established it as a potent irreversible inhibitor of human placental aromatase with a reported Kᵢ of 4.5 ± 1.3 nM. nih.gov Another study in cultured human foreskin fibroblasts reported an apparent Kᵢ of 2.75 nM from competitive inhibition analysis and a Kᵢ of 7.6 nM from preincubation studies showing time-dependent inhibition. nih.gov The time-dependent nature of the inhibition is a hallmark of mechanism-based inactivation, where the enzyme's catalytic activity is required to convert the inhibitor into its reactive form. evotec.comevotec.com
Table 1: Reported Kinetic Parameters for this compound Inhibition of Aromatase
| Enzyme Source | Assay Type | Parameter | Value (nM) | Reference |
| Human placental aromatase | Irreversible inhibition | Kᵢ | 4.5 ± 1.3 | nih.gov |
| Cultured human fibroblasts | Competitive inhibition | Apparent Kᵢ | 2.75 | nih.gov |
| Cultured human fibroblasts | Time-dependent inhibition | Kᵢ | 7.6 | nih.gov |
Note: MDL 18,962 is a former developmental code name for this compound. wikipedia.org
3β-Hydroxysteroid Dehydrogenase (3β-HSD) Enzyme Inhibition
In addition to its effects on aromatase, this compound has also been identified as an inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. ontosight.ai 3β-HSD is a critical enzyme in the steroid biosynthesis pathway, catalyzing the oxidative conversion of Δ⁵-3β-hydroxysteroids to Δ⁴-3-ketosteroids and the isomerization of the Δ⁵ double bond to a Δ⁴ double bond. wikipedia.org This enzyme is essential for the production of all major classes of steroid hormones, including progesterone, glucocorticoids, mineralocorticoids, androgens, and estrogens. ontosight.aiwikipedia.org
Disruption of Steroid Biosynthesis Pathways
Inhibition of 3β-HSD by this compound disrupts the central steroid biosynthesis pathway. ontosight.aiwikipedia.org This enzyme catalyzes key steps such as the conversion of pregnenolone (B344588) to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione. ontosight.aiwikipedia.org By blocking these conversions, this compound interferes with the flow of precursors through the steroidogenic cascade. ontosight.aiwikipedia.org This disruption can lead to the accumulation of Δ⁵-3β-hydroxysteroid precursors and a reduction in the levels of Δ⁴-3-ketosteroid products. appliedradiology.com
Impact on Glucocorticoid, Mineralocorticoid, and Sex Steroid Production
The broad role of 3β-HSD in steroidogenesis means that its inhibition by this compound can impact the production of multiple classes of steroid hormones. ontosight.aiwikipedia.orgwikipedia.org This includes glucocorticoids (e.g., cortisol), mineralocorticoids (e.g., aldosterone), and sex steroids (androgens and estrogens). ontosight.aiwikipedia.orgwikipathways.orgdiametra.com By inhibiting 3β-HSD, this compound can reduce the synthesis of these hormones, potentially affecting various physiological processes regulated by them. ontosight.aidiametra.comresearchgate.net For example, the inhibition of 3β-HSD disrupts the conversion of precursors necessary for the synthesis of cortisol and aldosterone (B195564) in the adrenal glands. ontosight.aiwikipathways.org Similarly, it impedes the production of androgens and estrogens in the gonads and peripheral tissues by blocking the conversion of DHEA to androstenedione and androstenediol (B1197431) to testosterone. ontosight.aiwikipedia.org
Table 2: Key Conversions Catalyzed by 3β-HSD and Impact of Inhibition
| Substrate (Δ⁵-3β-hydroxysteroid) | Product (Δ⁴-3-ketosteroid) | Affected Hormone Class |
| Pregnenolone | Progesterone | Progestogens |
| 17α-Hydroxypregnenolone | 17α-Hydroxyprogesterone | Precursor to Cortisol |
| Dehydroepiandrosterone (DHEA) | Androstenedione | Androgens, Estrogens |
| Androstenediol | Testosterone | Androgens, Estrogens |
Table 3: Impact of 3β-HSD Inhibition on Steroid Hormone Production
| Hormone Class | Primary Hormones Affected | Potential Outcome of Inhibition |
| Glucocorticoids | Cortisol | Reduced production |
| Mineralocorticoids | Aldosterone | Reduced production |
| Sex Steroids | Androgens, Estrogens | Reduced production |
Assessment of Androgenic Properties
While detailed data tables specifically quantifying the androgenic potency of this compound compared to endogenous androgens or other anabolic steroids were not extensively found in the provided search results, its classification as having "weak" androgenic properties suggests that this activity is considerably less pronounced than its potent aromatase inhibition wikipedia.orgiiab.me. This is a characteristic sometimes observed with steroidal aromatase inhibitors due to their structural resemblance to androgen substrates patsnap.comtandfonline.com.
Here is a summary of comparative inhibition data for this compound and other steroidal aromatase inhibitors:
Comparative Aromatase Inhibition Data
| Compound | IC50 (nM) (Coincubation) | t1/2 (min) (Preincubation) | Ki (nM) (Preincubation) |
| Atamestane (B1683762) | 20.3 | 45.3 | 2.0 |
| This compound | 31.3 | 13.1 | 0.7 |
| Exemestane (B1683764) | 42.5 | 13.9 | 26.0 |
| Formestane | 43.7 | 2.1 | 29.0 |
Preclinical Research and Pharmacological Efficacy of Plomestane
In Vitro Investigations of Enzyme Inhibition
In vitro studies demonstrated Plomestane's ability to inhibit the aromatase enzyme, a key player in the conversion of androgens to estrogens. ncats.ioekb.eg
Inhibition of Estrogen Biosynthesis in Human Placental Microsomes
This compound has shown the capacity to irreversibly inhibit estrogen biosynthesis in human placental microsomes. ncats.io Studies using human placental aromatase have investigated the time-dependent inactivation properties of this compound and its analogs. caldic.comnih.gov For instance, one study reported time-dependent Ki and t1/2 values for this compound (MDL 18,962) in human placental aromatase activity. nih.gov
Data on the inhibition of human placental aromatase by this compound and related compounds:
| Compound | IC50 (nM) | Ki (nM) | t1/2 (min) |
| This compound (MDL 18,962) | 31.3 caldic.com | 4.3 nih.gov | 12.0 nih.gov |
| Exemestane (B1683764) | 42.5 caldic.com | 26 caldic.com | 13.9 caldic.com |
| Atamestane (B1683762) | 20.3 caldic.com | ||
| Formestane | 43.7 caldic.com |
Note: Data compiled from various sources and experimental conditions may vary.
Dose-Dependent Effects on Androstenedione (B190577) Metabolism in Human Breast Tissues
This compound exhibits a dose-dependent effect on the metabolism of androstenedione in human breast tissues in vitro. ncats.io This indicates its ability to selectively inhibit the aromatization process within breast tissue, a mechanism that could be utilized for controlling estrogen-responsive processes. ncats.iomedkoo.commdpi.com
In Vivo Studies in Animal Models of Hormone-Dependent Disease
Animal models, particularly those involving chemically induced mammary tumors in rats, have been instrumental in evaluating the in vivo efficacy of aromatase inhibitors like this compound. uevora.ptmdpi.commdpi.com
Efficacy in Mammary Tumor Regression (e.g., DMBA-induced models)
Prolonged administration of this compound to rats bearing dimethylbenzanthracene (DMBA)-induced mammary tumors resulted in significant regression of these hormone-responsive tumors within a few days. ncats.ionih.gov Studies observed greater than 50% tumor regression generally after 14 days of treatment, regardless of the dose administered (1, 5, or 50 mg/kg body weight/day). nih.gov In addition to tumor regression, this compound treatment led to a significantly increased incidence of tumor stasis. nih.gov While tumor regression and stasis were equipotent across the doses examined, a dose-dependent inhibition of new tumor formation was noted in this compound-treated rats. nih.gov
Data on the effect of this compound (PED) on new tumor formation in DMBA-induced mammary tumor models:
| PED Dose (mg/kg/day) | Average Number of New Tumors |
| Control | 1.2 nih.gov |
| 1 | 0.5 nih.gov |
| 5 | 0.1 nih.gov |
| 50 | 0.0 nih.gov |
Note: Data represents average new tumors observed during the experimental period.
Estrogen-Mediated Reversal of Antitumor Effects
The antitumor effects of this compound, including both the regression of existing tumors and the prevention of new tumor appearance, were reversed by the co-administration of estradiol (B170435) in animal models. ncats.ionih.gov This finding underscores that this compound impairs estrogen-dependent mammary tumor growth, leading to the cessation of new growth and the regression of responsive tumors by limiting estrogen availability. ncats.ionih.gov
Comparative Analysis with Other Steroidal Aromatase Inhibitors
This compound is classified as a steroidal aromatase inhibitor, similar in structure to the enzyme's natural substrates. ekb.egnih.gov These inhibitors, also known as Type I inhibitors, typically bind covalently and irreversibly to the aromatase enzyme, leading to its inactivation. ekb.egnih.govresearchgate.net Other steroidal aromatase inhibitors include Formestane and Exemestane. ekb.egdovepress.com Comparative in vitro studies have shown variations in potency among these compounds in inhibiting human placental aromatase. caldic.com For example, Atamestane was found to be more potent than this compound, Exemestane, and Formestane in initial coincubation studies based on IC50 values. caldic.com In vivo studies in DMBA-induced mammary tumor models have also been used to compare the efficacy of different steroidal aromatase inhibitors. dovepress.com
Therapeutic Potential and Clinical Development Landscape of Plomestane
Antineoplastic Applications in Breast Cancer
The primary focus of Plomestane's development was its potential as an antineoplastic agent for the treatment of breast cancer. wikipedia.orgwikipedia.orgwikipedia.org Hormone-dependent breast cancers, particularly in postmenopausal women, often rely on estrogen for growth. wikipedia.orgthermofisher.commims.comfishersci.atindiamart.commpg.dewikipedia.org Inhibiting estrogen synthesis is a well-established strategy in the management of these cancers. wikipedia.orgthermofisher.commims.comfishersci.atindiamart.commpg.dewikipedia.org
Reduction of Estrogen Levels and Impact on Tumor Growth
As an irreversible aromatase inhibitor, this compound was designed to reduce estrogen levels in the body. wikipedia.orgwikipedia.orgwikipedia.org Clinical trials in humans demonstrated that this compound was capable of significantly reducing estrogen levels with a single administration. wikipedia.orgwikipedia.org This reduction in estrogen is the basis for its potential impact on the growth of hormone-sensitive breast tumors, as depriving these tumors of estrogen can inhibit their proliferation. wikipedia.orgthermofisher.commims.comfishersci.atindiamart.commpg.de
Efficacy in Preclinical Breast Cancer Models
Preclinical studies were conducted to evaluate the efficacy of this compound in breast cancer models. These studies indicated that this compound was effective in preclinical settings. wikipedia.orgwikipedia.orgwikipedia.org Comparative studies, such as those using DMBA-induced mammary tumors in rats, assessed the antitumour efficacy of various steroidal aromatase inhibitors, including this compound. In these models, exemestane (B1683764) demonstrated greater efficacy compared to this compound and other compounds like atamestane (B1683762) and formestane. mims.comnih.gov
Broader Implications for Hormone-Dependent Cancers (e.g., Prostate Cancer)
Beyond breast cancer, the mechanism of action of this compound suggested broader implications for other hormone-dependent cancers. Due to its ability to inhibit steroid hormone production, this compound held potential for application in the treatment of conditions such as prostate cancer. wikipedia.org Inhibitors of steroidogenesis enzymes are considered an intriguing endocrine approach for the treatment of hormone-dependent tumors, including both breast and prostate cancer. wikipedia.orgwikidata.org
Relevance in Steroid Hormone Imbalance Disorders (e.g., Cushing's Syndrome)
This compound's inhibitory effects extend to the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which plays a crucial role in the biosynthesis of various steroid hormones, including corticosteroids, mineralocorticoids, glucocorticoids, and sex steroids. wikipedia.org By disrupting this pathway, this compound's mechanism of action indicated potential applications in treating disorders related to steroid hormone imbalances, such as Cushing's syndrome, a condition characterized by excessive levels of cortisol. wikipedia.orgmims.com
Progression and Discontinuation of Clinical Development
This compound progressed into clinical development as an antineoplastic agent for breast cancer, reaching phase I clinical trials in Italy. wikipedia.orgwikipedia.org Despite showing effectiveness in preclinical studies and demonstrating the ability to significantly reduce estrogen levels in human trials with few reported adverse effects, the clinical development of this compound was ultimately halted. wikipedia.orgwikipedia.orgwikipedia.org The discontinuation was attributed to "technical issues," and consequently, this compound was never marketed for clinical use. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.orgwikidata.org this compound is noted among other analogues like minamestane (B34690) and atamestane that entered clinical settings but did not reach the market. wikipedia.orgwikidata.org
Structure Activity Relationship Sar and Derivative Research of Steroidal Aromatase Inhibitors with Relevance to Plomestane
Key Structural Determinants for Aromatase Binding and Inhibition
The interaction of steroidal compounds with the aromatase enzyme is highly specific, with particular structural features of the steroid scaffold being crucial for effective binding and inhibition. nih.gov Analysis of numerous steroidal aromatase inhibitors has helped delineate precise SAR requirements. nih.govresearchgate.net
The C-4 position on the steroid A-ring is recognized as important for interaction with the aromatase binding region. wikipedia.org The incorporation of small polar substituents at the C-4 position, such as a hydroxyl group or a carbonyl group, can enhance the affinity of the inhibitor for the enzyme. wikipedia.orgnih.gov For instance, studies with 3-deoxy steroids have indicated that a 4β,19-diol substitution can lead to significant aromatase inhibition. wikipedia.org
Modifications at the C-19 position of the steroid skeleton are also critical for inhibitory activity. nih.gov Furthermore, the stereochemistry at the C-5 position, specifically the orientation of the hydrogen atom (alpha or beta), impacts the binding properties of the compounds. wikipedia.org
The crystal structure of human aromatase, solved in 2009, provided significant molecular insights into the enzyme's active site and how inhibitors bind. nih.govnih.govresearchgate.netrcsb.org The active site contains a heme group and is characterized by a hydrophobic pocket that tightly encloses the steroid backbone. ijper.org Specific amino acid residues within the catalytic cleft, including Ile305, Asp309, Thr310, Ala306, Trp224, Phe221, Phe134, Ile133, Val370, Val373, Leu372, Leu477, Ser478, and Met374, contribute to the binding interactions through van der Waals forces and hydrogen bonds. ijper.orgresearchgate.net For example, Asp309 is involved in hydrogen bonding interactions with carbonyl groups at C-3 and C-17 of the substrate androstenedione (B190577). ijper.orgresearchgate.net
Design Strategies for Steroidal Aromatase Inhibitors
The design of steroidal aromatase inhibitors is largely based on the structural resemblance to the natural androgen substrates, primarily androstenedione and testosterone. nih.govwikipedia.orgacs.orgaacrjournals.org These inhibitors are typically classified as Type I inhibitors, acting as suicide substrates that bind irreversibly to the enzyme's active site after being processed by the enzyme. wikipedia.orgresearchgate.net
Early design strategies focused on introducing modifications to the steroid nucleus to create compounds that could compete with the endogenous substrates and form stable interactions with the enzyme. This involved exploring modifications at various positions of the steroid scaffold, including the A-ring, B-ring, C-4, C-6, C-7, C-10, and D-ring. nih.govresearchgate.nettandfonline.com
Specific modifications that have been explored include:
A-ring modifications: Introduction of unsaturation (e.g., Δ1) and substituents at C-3 and C-4. wikipedia.orgresearchgate.net
B-ring modifications: Introduction of unsaturation (e.g., Δ6). researchgate.net
C-4 modifications: Addition of polar groups like hydroxyl or carbonyl. wikipedia.orgnih.gov
C-6 modifications: Introduction of methylidene or other substituents. nih.govresearchgate.netresearchgate.net
C-7 modifications: Addition of aryl functionalities at the 7α-position. nih.gov
C-10 modifications: Chlorination or fluorination. tandfonline.com
D-ring modifications: Alterations to the cyclopentanone (B42830) structure, such as the replacement with a δ-lactone moiety as seen in testolactone. nih.govwikipedia.orgresearchgate.net
More recent design strategies have benefited significantly from the availability of the aromatase crystal structure, enabling structure-guided design approaches. nih.govrcsb.orgresearchgate.net This involves utilizing the detailed information about the enzyme's active site to design inhibitors that can optimally interact with specific residues and potentially exploit areas of the binding pocket not fully occupied by natural substrates or earlier inhibitors. nih.govrcsb.org For instance, structure-guided design has led to the development of novel C6-substituted androsta-1,4-diene-3,17-dione (B159171) inhibitors designed to protrude into the access channel of the enzyme. nih.govrcsb.org Pharmacophore models, which define the essential chemical features for activity, have also been used in ligand-based design strategies to identify new aromatase inhibitors through virtual screening of compound databases. researchgate.net
Development and Evaluation of Plomestane Analogues and Related Steroidal Compounds
This compound (10-(2-Propyn-1-yl)estr-4-ene-3,17-dione) is a notable example of a steroidal irreversible aromatase inhibitor that underwent clinical development. wikipedia.org It is structurally related to other steroidal aromatase inhibitors, including testolactone, minamestane (B34690), and atamestane (B1683762). nih.gov this compound is characterized by a propargyl group at the C-10 position and a Δ4-3-keto structure in the A-ring, along with a 17-keto group. wikipedia.org This structure aligns with some of the key features identified as important for aromatase inhibition, such as the presence of unsaturation and a ketone group in the A-ring.
As an irreversible inhibitor, this compound is designed to be processed by the aromatase enzyme, leading to the formation of a reactive intermediate that covalently binds to the active site, thereby permanently inactivating the enzyme. wikipedia.orgwikipedia.org This mechanism of action is shared with other steroidal suicide substrates like exemestane (B1683764). wikipedia.orgacs.org
The development of this compound and related compounds like minamestane and atamestane, which also reached clinical development stages but were not marketed, highlights the challenges in bringing new steroidal aromatase inhibitors to therapeutic use. wikipedia.orgnih.govresearchgate.net Despite promising preclinical results and favorable effects on estrogen levels in early clinical trials, this compound's development was discontinued (B1498344) due to "technical issues". wikipedia.org
Challenges, Limitations, and Future Trajectories in Plomestane Research
Analysis of Factors Contributing to Developmental Halt
The clinical development of plomestane was halted due to "technical reasons." iiab.mewikipedia.org While specific details regarding these technical issues are not extensively documented in the provided search results, the discontinuation indicates obstacles encountered during its progression from clinical trials to market availability. iiab.mewikipedia.org The transition from promising preclinical results and favorable early clinical trial data to a halt in development suggests that challenges, potentially related to manufacturing, formulation, stability, or other technical aspects, arose that prevented its further advancement. iiab.mewikipedia.org
Considerations for Overcoming Potential Drug Resistance
Drug resistance is a significant challenge in the treatment of hormone receptor-positive breast cancer, including resistance to aromatase inhibitors (AIs). kegg.jpopenaccessjournals.comnih.gov Mechanisms of endocrine resistance are diverse and can include the loss of estrogen receptor-alpha (ER-alpha) expression, altered expression of coactivators or coregulators involved in ER-mediated gene transcription, activation of ligand-independent growth factor signaling pathways, altered metabolism of drugs, and deregulation of cell cycle and apoptotic machinery. kegg.jp
Given this compound's proposed dual mechanism of action as an aromatase inhibitor and a 3β-HSD inhibitor ontosight.ai, potential resistance could also involve adaptations that circumvent the inhibition of these specific enzymes or rely on alternative steroidogenic pathways or growth signaling. Future research would need to investigate resistance mechanisms specific to this compound to develop effective strategies, potentially involving combination therapies or the development of new agents targeting these escape pathways.
Strategies for Enhancing Selectivity and Minimizing Off-Target Effects
This compound is described as a steroidal inhibitor. iiab.mewikipedia.org Steroidal enzyme inhibitors are designed to mimic the endogenous substrates of key metabolic enzymes in steroidogenesis. nih.govtandfonline.com While this compound was reported to produce few adverse effects in human clinical trials iiab.mewikipedia.org, enhancing selectivity and minimizing off-target effects are general goals in the development of steroidogenesis inhibitors.
Some steroidal inhibitors, like the first-generation aromatase inhibitor aminoglutethimide, lacked specificity, inhibiting multiple enzymes in addition to aromatase, leading to significant toxicity. nih.gov Although later-generation AIs, including steroidal ones like exemestane (B1683764), showed improved specificity nih.gov, off-target effects can still occur with steroidogenesis inhibitors. For example, abiraterone (B193195) acetate, a CYP17A1 inhibitor, also inhibits other enzymes like 17β-HSD and 3β-HSD, contributing to its side effects. nih.gov
This compound's reported activity against both aromatase and 3β-HSD ontosight.ai suggests a broader impact on steroid biosynthesis. While this multi-target activity could potentially offer therapeutic advantages, it also raises considerations for off-target effects related to the inhibition of enzymes involved in the synthesis of corticosteroids, mineralocorticoids, and other essential steroids. ontosight.ai
Strategies for enhancing selectivity and minimizing off-target effects of steroidal enzyme inhibitors include careful drug design based on structure-activity relationships and the development of multi-targeting approaches that are precisely designed to modulate specific pathways. nih.govtandfonline.com Understanding the detailed binding interactions of this compound with its target enzymes (aromatase and 3β-HSD) at a molecular level could inform the design of modified structures with improved selectivity profiles. The development of targeted delivery systems, such as nanoparticles, is also being explored in cancer therapy to increase drug concentration at the tumor site and reduce systemic exposure and off-target effects. google.com
Exploration of Novel Therapeutic Pathways Modulated by Steroidal Enzyme Inhibitors
Steroidal enzyme inhibitors, including aromatase inhibitors and 3β-HSD inhibitors, modulate key pathways in steroidogenesis, impacting the levels of various steroid hormones. ontosight.ainih.govtandfonline.com Beyond their primary role in reducing estrogen or androgen levels, these inhibitors can influence other biological processes.
This compound's reported weak androgenic properties wikipedia.org, in addition to its enzyme inhibitory activities, suggest potential modulation of androgen receptor (AR)-mediated pathways. Some novel steroidal aromatase inhibitors are being investigated for their multi-target action, including activity as AR agonists or estrogen receptor (ER) modulators, in addition to aromatase inhibition. mdpi.com These compounds aim to exploit the complex interplay between ER and AR signaling in hormone-dependent cancers. mdpi.com
Inhibition of steroidogenic enzymes can also indirectly modulate innate and adaptive immunity and regulate tolerogenesis, potentially contributing to anti-cancer effects. nih.govtandfonline.com Furthermore, research into steroidogenesis inhibitors is exploring their potential in treating a range of hormone-related conditions beyond cancer, such as male infertility, bone depletion, and gynecomastia. nih.gov
The exploration of novel therapeutic pathways modulated by steroidal enzyme inhibitors involves:
Investigating the impact of these inhibitors on other steroid-sensitive receptors (e.g., AR, glucocorticoid receptor). mdpi.comgoogle.com
Studying their effects on downstream signaling pathways influenced by steroid hormone levels. openaccessjournals.comresearchgate.net
Evaluating their potential to modulate the tumor microenvironment and immune responses. nih.govtandfonline.com
Developing multi-targeted agents that combine steroidogenesis inhibition with modulation of other relevant pathways to enhance efficacy and overcome resistance. nih.govtandfonline.commdpi.com
While this compound's development was halted, the understanding gained from its preclinical and limited clinical evaluation, coupled with ongoing research into other steroidal enzyme inhibitors, contributes to the broader knowledge base for exploring novel therapeutic strategies in hormone-dependent diseases.
Data Tables
Based on the provided text, a potential data point that could be presented in a table relates to this compound's PubChem CID and other identifiers.
| Identifier Type | Value | Source |
| PubChem CID | 9904788 | iiab.mewikipedia.orgnih.gov |
| CAS Number | 77016-85-4 | iiab.mewikipedia.org |
| UNII | FL3VS913TW | ontosight.ainih.gov |
| ChemSpider | 8080442 | iiab.mewikipedia.org |
| KEGG ID | D03749 | nih.govnih.gov |
| ChEMBL ID | CHEMBL2105261 | ontosight.ainih.gov |
| DSSTox Substance ID | DTXSID601318490 | nih.gov |
| NCI Thesaurus Code | C63955 | nih.gov |
| Nikkaji Number | J390 | nih.gov |
| Wikidata | Q7205081 | nih.gov |
Another potential table could summarize the reported enzyme inhibition activities of this compound, although specific quantitative data (like IC50 values for aromatase or 3β-HSD from the search results) are not consistently provided across sources.
| Enzyme Target | Reported Activity | Source |
| Aromatase (CYP19A1) | Inhibitor (irreversible) | iiab.mewikipedia.orgnih.gov |
| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Inhibitor | ontosight.ai |
常见问题
Q. What are the key considerations for designing a reproducible synthesis protocol for Plomestane?
Methodological Answer:
- Begin with a detailed reaction scheme, including stoichiometric ratios, solvent systems, and catalysts. Validate purity using HPLC (>95%) and characterize intermediates via NMR (¹H/¹³C) and mass spectrometry.
- For reproducibility, document temperature control (±0.5°C), reaction duration, and inert atmosphere conditions (e.g., nitrogen purge). Reference established protocols for steroidal analogs to optimize yield .
- Include step-by-step troubleshooting for common side reactions (e.g., isomerization) and validate batch consistency using elemental analysis .
Q. How should researchers validate this compound’s mechanism of action in preclinical models?
Methodological Answer:
- Use dose-response assays (e.g., 0.1–100 µM) in cell lines expressing target enzymes (e.g., aromatase). Pair with negative controls (e.g., ketoconazole) and positive controls (e.g., exemestane).
- Employ kinetic studies (e.g., Lineweaver-Burk plots) to assess competitive vs. non-competitive inhibition. Validate specificity via RNAi knockdown of off-target pathways .
- Cross-reference in vivo efficacy using rodent models with plasma pharmacokinetics (Cmax, AUC) and tissue distribution profiling .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across studies be systematically resolved?
Methodological Answer:
- Conduct a meta-analysis of published IC50 values, stratifying by assay type (e.g., cell-free vs. cell-based), species specificity, and batch variability. Use Cohen’s d to quantify effect-size discrepancies .
- Replicate key studies under standardized conditions (e.g., CLSI guidelines) and apply Bland-Altman plots to assess inter-lab variability .
- Investigate potential confounding factors, such as metabolite interference (e.g., via LC-MS/MS) or epigenetic modulators in cell models .
Q. What experimental designs are optimal for evaluating this compound’s long-term toxicity?
Methodological Answer:
- Implement a tiered approach:
Acute toxicity : OECD 423 guidelines in rodents (14-day observation).
Subchronic toxicity : 90-day repeat-dose study with histopathology (liver, kidney) and serum biomarkers (ALT, creatinine).
Genotoxicity : Ames test + micronucleus assay to rule out mutagenicity .
- Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure levels with adverse outcomes. Adjust for species-specific metabolic differences (e.g., CYP3A4 vs. CYP3A11) .
Data Analysis & Interpretation
Q. How should researchers address low statistical power in this compound’s transcriptional profiling studies?
Methodological Answer:
- Precalculate sample size using G*Power (α=0.05, β=0.2) based on pilot RNA-seq data. Apply false discovery rate (FDR) correction for multi-gene comparisons .
- Validate findings with orthogonal methods (e.g., qRT-PCR for top 10 differentially expressed genes).
- Share raw data in public repositories (e.g., GEO) with FAIR-compliant metadata to enable cross-study validation .
Q. What strategies mitigate bias in this compound’s clinical trial recruitment?
Methodological Answer:
- Use stratified randomization by age, BMI, and estrogen receptor status. Predefine exclusion criteria (e.g., prior aromatase inhibitor use) in the protocol .
- Implement double-blinding with placebo-matched tablets and central lab analysis for endpoints.
- Conduct interim futility analyses to adjust enrollment targets without unblinding .
Methodological Frameworks
Q. Which frameworks are recommended for formulating this compound-related hypotheses?
Methodological Answer:
- Apply PICO (Population, Intervention, Comparison, Outcome) for clinical questions:
- Population: Postmenopausal women with ER+ breast cancer.
- Intervention: this compound 25 mg/day.
- Comparison: Letrozole 2.5 mg/day.
- Outcome: Progression-free survival at 24 months .
Data Reporting Standards
Q. What minimal data should be included in this compound study publications?
Methodological Answer:
- Chemical synthesis : Yield, purity, spectral data (NMR, HRMS), and crystallographic details (if available) .
- Biological assays : IC50 values with 95% CI, sample size, and replication details.
- Clinical trials : CONSORT flow diagram, adverse event grading (CTCAE v6.0), and protocol deviations .
Table 1 : Key Analytical Techniques for this compound Characterization
| Technique | Application | Standard Criteria |
|---|---|---|
| HPLC-UV | Purity assessment | ≥95% peak area, USP tailing <2 |
| LC-MS/MS | Metabolite identification | LOD ≤0.1 ng/mL, RSD <15% |
| Microsomal assay | Metabolic stability (t1/2) | Human vs. rodent liver S9 |
| X-ray diffraction | Crystal structure | R-factor <0.05, PDB deposition |
| Adapted from reproducibility guidelines in |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
